molecular formula C22H20N4O2 B11264711 N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11264711
M. Wt: 372.4 g/mol
InChI Key: WPTZVLWZGSZMIX-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring

Preparation Methods

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine under controlled conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C22H20N4O2/c1-15-7-6-8-16(2)21(15)23-20(27)14-25-11-12-26-19(22(25)28)13-18(24-26)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

WPTZVLWZGSZMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O

Origin of Product

United States

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